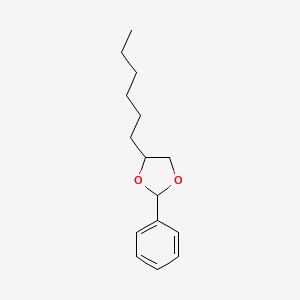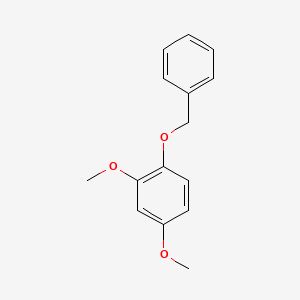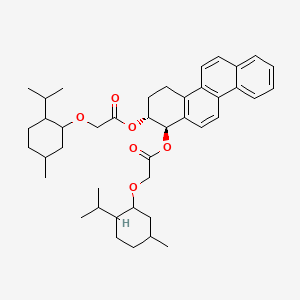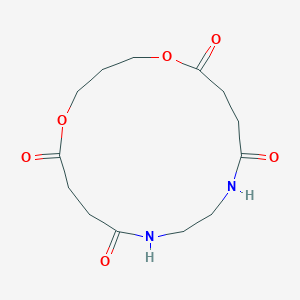![molecular formula C19H16N2 B14432715 3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole CAS No. 76145-60-3](/img/structure/B14432715.png)
3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with 4-methylbenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Phenylimidazole: Similar structure but lacks the naphtho[1,2-D] core.
4-Methylimidazole: Similar substituent but different core structure.
Naphtho[1,2-D]imidazole: Lacks the methyl and methylphenyl substituents.
Uniqueness
3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and methylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
特性
| 76145-60-3 | |
分子式 |
C19H16N2 |
分子量 |
272.3 g/mol |
IUPAC名 |
3-methyl-2-(4-methylphenyl)benzo[e]benzimidazole |
InChI |
InChI=1S/C19H16N2/c1-13-7-9-15(10-8-13)19-20-18-16-6-4-3-5-14(16)11-12-17(18)21(19)2/h3-12H,1-2H3 |
InChIキー |
RCOJYZKGRSQLQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2C)C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)



![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)



![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)



